Cas no 114980-23-3 (3,5-dimethoxybenzene-1-carbothioamide)
3,5-Dimethoxybenzene-1-carbothioamide is a thiourea derivative characterized by its dimethoxy-substituted aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmacologically active molecules. The presence of electron-donating methoxy groups enhances its reactivity in nucleophilic substitution and condensation reactions, while the carbothioamide moiety provides a functional handle for further derivatization. Its stability under standard conditions and well-defined crystalline structure make it suitable for precise synthetic applications. The compound is commonly employed in medicinal chemistry research, where its scaffold contributes to the development of bioactive agents with potential therapeutic applications.
114980-23-3 structure
Product Name:3,5-dimethoxybenzene-1-carbothioamide
CAS No:114980-23-3
MF:C9H11NO2S
MW:197.2541410923
CID:135458
PubChem ID:2758491
Update Time:2025-05-28
3,5-dimethoxybenzene-1-carbothioamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenecarbothioamide,3,5-dimethoxy-
- 3,5-dimethoxybenzenecarbothioamide
- 3,5-DiMethoxythiobenzaMide
- 3,5-DIMETHOXY-THIOBENZAMIDE
- 3,5-dimethoxybenzothioamide
- Benzenecarbothioamide,3,5-dimethoxy
- Benzenecarbothioamide, 3,5-dimethoxy- (9CI)
- 3,5-dimethoxybenzene-1-carbothioamide
- DTXSID60374350
- 114980-23-3
- MFCD04973330
- A803277
- AKOS009311700
- FT-0642797
- TXHRWTBNPOCFIT-UHFFFAOYSA-N
- FS-1640
- SCHEMBL3373995
- EN300-1868121
- Benzenecarbothioamide, 3,5-dimethoxy-
-
- MDL: MFCD04973330
- Inchi: 1S/C9H11NO2S/c1-11-7-3-6(9(10)13)4-8(5-7)12-2/h3-5H,1-2H3,(H2,10,13)
- InChI Key: TXHRWTBNPOCFIT-UHFFFAOYSA-N
- SMILES: S=C(C1C=C(C=C(C=1)OC)OC)N
Computed Properties
- Exact Mass: 197.05100
- Monoisotopic Mass: 197.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 76.6Ų
Experimental Properties
- Density: 1.202
- Boiling Point: 352.1°C at 760 mmHg
- Flash Point: 166.8°C
- Refractive Index: 1.595
- PSA: 76.57000
- LogP: 2.03830
3,5-dimethoxybenzene-1-carbothioamide Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Safety Term:S26-36/37/39
- Risk Phrases:R36/37/38
3,5-dimethoxybenzene-1-carbothioamide Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3,5-dimethoxybenzene-1-carbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1868121-0.05g |
3,5-dimethoxybenzene-1-carbothioamide |
114980-23-3 | 0.05g |
$348.0 | 2023-09-18 | ||
| Enamine | EN300-1868121-0.1g |
3,5-dimethoxybenzene-1-carbothioamide |
114980-23-3 | 0.1g |
$364.0 | 2023-09-18 | ||
| Enamine | EN300-1868121-0.25g |
3,5-dimethoxybenzene-1-carbothioamide |
114980-23-3 | 0.25g |
$381.0 | 2023-09-18 | ||
| Enamine | EN300-1868121-0.5g |
3,5-dimethoxybenzene-1-carbothioamide |
114980-23-3 | 0.5g |
$397.0 | 2023-09-18 | ||
| Enamine | EN300-1868121-1.0g |
3,5-dimethoxybenzene-1-carbothioamide |
114980-23-3 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1868121-2.5g |
3,5-dimethoxybenzene-1-carbothioamide |
114980-23-3 | 2.5g |
$810.0 | 2023-09-18 | ||
| Enamine | EN300-1868121-5.0g |
3,5-dimethoxybenzene-1-carbothioamide |
114980-23-3 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1868121-10.0g |
3,5-dimethoxybenzene-1-carbothioamide |
114980-23-3 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1868121-1g |
3,5-dimethoxybenzene-1-carbothioamide |
114980-23-3 | 1g |
$414.0 | 2023-09-18 | ||
| Enamine | EN300-1868121-5g |
3,5-dimethoxybenzene-1-carbothioamide |
114980-23-3 | 5g |
$1199.0 | 2023-09-18 |
3,5-dimethoxybenzene-1-carbothioamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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